5-Fluoro-2-methoxyphenylmagnesium bromide

Catalog No.
S1501085
CAS No.
188132-02-7
M.F
C7H6BrFMgO
M. Wt
229.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-methoxyphenylmagnesium bromide

CAS Number

188132-02-7

Product Name

5-Fluoro-2-methoxyphenylmagnesium bromide

IUPAC Name

magnesium;1-fluoro-4-methoxybenzene-5-ide;bromide

Molecular Formula

C7H6BrFMgO

Molecular Weight

229.33 g/mol

InChI

InChI=1S/C7H6FO.BrH.Mg/c1-9-7-4-2-6(8)3-5-7;;/h2-4H,1H3;1H;/q-1;;+2/p-1

InChI Key

PLZMVUFJFASKEU-UHFFFAOYSA-M

SMILES

COC1=[C-]C=C(C=C1)F.[Mg+2].[Br-]

Canonical SMILES

COC1=[C-]C=C(C=C1)F.[Mg+2].[Br-]

Synthesis and Applications:

5-Fluoro-2-methoxyphenylmagnesium bromide (5-F-2-MeOPhMgBr) is a Grignard reagent, a class of organometallic compounds widely used in organic synthesis. It is typically synthesized by the reaction of 5-fluoro-2-methoxybenzene (5-F-2-MeOC6H5) with magnesium metal in an anhydrous ether solvent, such as diethyl ether (Et2O) or tetrahydrofuran (THF). [, ]

-F-2-MeOPhMgBr as a Nucleophile:

One of the primary applications of 5-F-2-MeOPhMgBr in scientific research is as a nucleophile in various organic reactions. As a Grignard reagent, it possesses a reactive carbon-magnesium bond that readily reacts with various electrophilic centers. This allows for the introduction of the 5-fluoro-2-methoxyphenyl group (-C6H4F-2-OCH3) into organic molecules, leading to the formation of new and diverse compounds. [, ]

Examples of Applications:

  • Formation of Carbon-Carbon Bonds: 5-F-2-MeOPhMgBr can be used to form carbon-carbon bonds through reactions with carbonyl compounds (aldehydes, ketones, esters, etc.), epoxides, and imines. This allows for the synthesis of alcohols, ethers, amines, and other valuable organic compounds. [, ]
  • Preparation of Pharmaceuticals and Fine Chemicals: Due to its ability to introduce a specific functional group, 5-F-2-MeOPhMgBr finds application in the synthesis of various pharmaceuticals and fine chemicals. The presence of the fluorine and methoxy substituents can influence the properties of the resulting molecule, making them potentially useful for various applications. [, ]

5-Fluoro-2-methoxyphenylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. Its molecular formula is C₇H₆BrFMgO, and it has a molecular weight of 229.33 g/mol. The compound features a phenyl ring substituted with a fluorine atom and a methoxy group, making it a valuable intermediate in organic synthesis. It is typically encountered as a solution in tetrahydrofuran or diethyl ether, exhibiting a clear yellow to brown appearance, potentially developing turbidity or precipitate over time .

As a Grignard reagent, 5-Fluoro-2-methoxyphenylmagnesium bromide readily participates in nucleophilic addition reactions. It can react with various electrophiles, including:

  • Carbonyl compounds: This compound can add to aldehydes and ketones to form alcohols after hydrolysis.
  • Esters: Reacting with esters leads to the formation of tertiary alcohols.
  • Carbon dioxide: The reaction with carbon dioxide produces carboxylic acids upon hydrolysis.

These reactions underscore its utility in constructing complex organic molecules.

5-Fluoro-2-methoxyphenylmagnesium bromide can be synthesized through the following method:

  • Preparation of the Grignard Reagent:
    • Reacting 5-fluoro-2-methoxyphenyl bromide with magnesium turnings in an anhydrous solvent such as tetrahydrofuran or diethyl ether.
    • The reaction is typically conducted under inert atmosphere conditions to prevent moisture interference.

The general reaction can be represented as follows:

C7H6BrF+MgC7H6BrFMg\text{C}_7\text{H}_6\text{BrF}+\text{Mg}\rightarrow \text{C}_7\text{H}_6\text{BrFMg}

5-Fluoro-2-methoxyphenylmagnesium bromide is primarily utilized in organic synthesis for:

  • Synthesis of pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Material science: Used in developing new materials with specific electronic or optical properties.
  • Research: Employed in academic and industrial research settings for exploring new chemical transformations.

Several compounds share structural similarities with 5-Fluoro-2-methoxyphenylmagnesium bromide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Methoxyphenylmagnesium bromideSimilar methoxy groupLacks fluorine substitution
4-Fluorophenylmagnesium bromideFluorine at para positionDifferent substitution pattern affecting reactivity
3-Fluoro-4-methoxyphenylmagnesium bromideFluorine at meta positionVariation in substitution can alter properties

The uniqueness of 5-Fluoro-2-methoxyphenylmagnesium bromide lies in its specific positioning of the fluorine atom relative to the methoxy group, which can significantly influence its reactivity and potential applications compared to similar compounds.

Dates

Modify: 2023-08-15

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